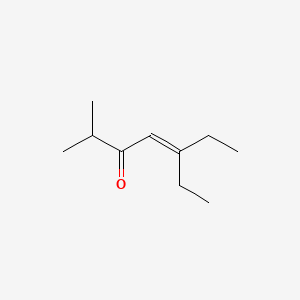
Piperidine,1-(cyanoacetyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine,1-(cyanoacetyl)-2-methyl-: is a chemical compound with the molecular formula C8H12N2O. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,1-(cyanoacetyl)-2-methyl- typically involves the reaction of piperidine with cyanoacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic addition of the piperidine nitrogen to the cyanoacetic acid, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of Piperidine,1-(cyanoacetyl)-2-methyl- may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as molybdenum disulfide can facilitate the hydrogenation steps required in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine,1-(cyanoacetyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine,1-(cyanoacetyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Piperidine,1-(cyanoacetyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms in opposite positions.
Uniqueness: Piperidine,1-(cyanoacetyl)-2-methyl- is unique due to its cyanoacetyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-5,7H2,1H3 |
Clave InChI |
GJVOHWDYNDTHGK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


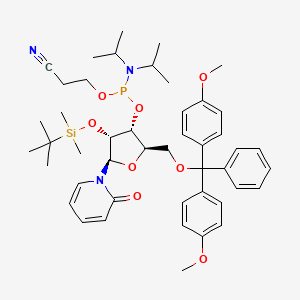
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
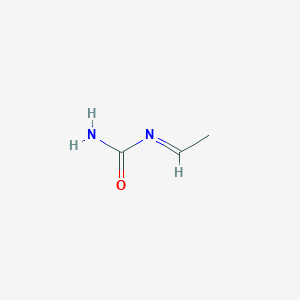
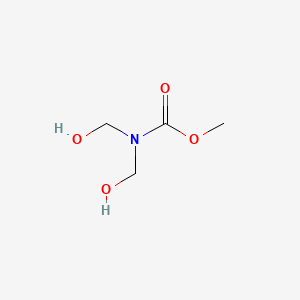


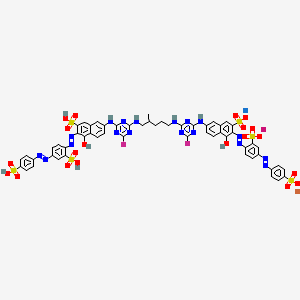

![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
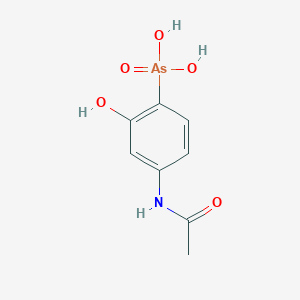
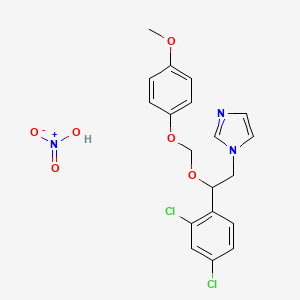
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
